Ethyl 3-cyano-2-oxopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZSVQFCSDHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Cyano 2 Oxopropanoate and Its Derivatives
Classical Synthetic Routes to Ethyl 3-cyano-2-oxopropanoate
The synthesis of this compound has been historically achieved through several classical organic reactions. These methods, while foundational, often rely on stoichiometric reagents and standard reaction conditions.
One of the most fundamental approaches is the Claisen condensation , a reaction between two ester molecules in the presence of a strong base to form a β-keto ester. acs.orgkau.edu.sabeilstein-journals.org This method is a cornerstone for creating carbon-carbon bonds. kau.edu.sa In a related fashion, the self-condensation of ethyl cyanoacetate (B8463686) under specific conditions, such as in the presence of excess potash in DMSO, can lead to more complex structures derived from the initial β-keto ester formation.
Another common strategy involves the reaction of a pre-existing β-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate (B1235776) with sodium cyanide can yield the desired product. smolecule.com Similarly, adaptations of the Kolbe nitrile synthesis have been employed, where an α-halo-2-oxopropanoic acid derivative, such as ethyl 3-bromo-2-oxopropanoate, is reacted with sodium cyanide. This reaction typically proceeds via an S(_N)2 mechanism in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
Direct esterification of cyanoacetic acid with ethanol in the presence of a base like sodium hydroxide (B78521) also provides a pathway to the sodium salt of this compound. smolecule.com To improve yields, acid catalysts such as sulfuric acid or a combination of silicotungstic and p-toluene sulfonic acids can be used for the esterification, with yields reportedly reaching 75-90%. smolecule.com
Furthermore, derivatives of this compound can be synthesized via the Knoevenagel condensation . This reaction involves the condensation of ethyl cyanoacetate with an aldehyde, such as 4-chlorobenzaldehyde, in the presence of a base like sodium ethoxide to form a substituted ethyl 3-aryl-3-cyano-2-oxopropanoate derivative.
The following table summarizes some of the classical synthetic approaches.
| Reaction Name | Starting Materials | Key Reagents | Product |
| Claisen-type Condensation | Ethyl Cyanoacetate (self-condensation) | Potash, DMSO | Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate |
| Nitrile Synthesis | Ethyl 3-bromo-2-oxopropanoate | Sodium Cyanide, DMSO | This compound |
| Direct Esterification | Cyanoacetic Acid, Ethanol | Sodium Hydroxide or Acid Catalyst | Sodium this compound |
| Knoevenagel Condensation | Ethyl Cyanoacetate, 4-Chlorobenzaldehyde | Sodium Ethoxide | Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate |
Modern Synthetic Protocols and Catalysis in this compound Chemistry
Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and sustainability for the synthesis and transformation of this compound and its derivatives.
Transition Metal Catalysis in Transformations of this compound
Transition metal catalysis has been instrumental in developing novel transformations of this compound derivatives. For example, copper(II) acetylacetonate (B107027) has been shown to be an effective catalyst in the intramolecular Buchner reaction of N-benzyl-2-cyano-2-diazoacetamides, leading to the chemoselective synthesis of 9-aza-1-cyanobicyclo[5.3.0]deca-2,4,6-trien-10-one derivatives. researchgate.net This copper-catalyzed approach has demonstrated improved selectivity for the Buchner reaction over competing aliphatic C-H insertion reactions when compared to rhodium and ruthenium catalysts. researchgate.net
In another example, the synthesis of pyrrolidines has been achieved through the dicarbofunctionalization of alkene-tethered alkyl bromides, a reaction that can be facilitated by visible light-induced transition metal catalysis. nih.gov While not directly involving the parent compound, this methodology highlights the potential for using transition metal catalysis to construct complex heterocyclic systems from appropriately functionalized derivatives.
Metal Oxide Nanoparticle Catalysis in Reactions Involving this compound
The use of heterogeneous catalysts, particularly metal oxide nanoparticles, aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. Research has demonstrated the application of polyphosphoric acid supported on Ni({0.5})Zn({0.5})Fe({2})O({4}) nanoparticles as a magnetically-recoverable catalyst for the one-pot, four-component synthesis of pyranopyrazoles. arabjchem.org This reaction utilizes hydrazine (B178648) hydrate (B1144303), ethyl 3-oxopropanoate (B1240783) (an analogue of the title compound), aromatic aldehydes, and malononitrile (B47326) in water. arabjchem.org The catalyst is highly efficient and can be reused multiple times without a significant loss of activity. arabjchem.org
Similarly, nanosized magnesium oxide has been reported as a highly effective heterogeneous base catalyst for the synthesis of 6-amino-3-alkyl-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivatives from the four-component reaction of hydrazine hydrate, ethyl 3-alkyl-3-oxopropanoate, aldehydes, and malononitrile. researchgate.net
| Catalyst | Reaction Type | Substrates | Product |
| Ni({0.5})Zn({0.5})Fe({2})O({4})@SiO({2})–PPA | Four-component condensation | Hydrazine hydrate, Ethyl 3-oxopropanoate, Aromatic aldehyde, Malononitrile | 5-Cyano-1,4-dihydropyrano[2,3-c]pyrazoles |
| Nanosized Magnesium Oxide | Four-component condensation | Hydrazine hydrate, Ethyl 3-alkyl-3-oxopropanoate, Aldehydes, Malononitrile | 6-Amino-3-alkyl-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivatives |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of this compound and its precursors, this includes the use of environmentally benign solvents and energy sources. For instance, the synthesis of cyanoacetamides from ethyl cyanoacetate has been achieved using microwave irradiation and ultrasound, which can significantly reduce reaction times compared to conventional heating. kau.edu.sa
The use of greener solvents is another key aspect. Polyethylene glycol (PEG-400) has been employed as a solvent in the catalyst-free synthesis of 2-aminothiazoles from diazoketones and thiourea, demonstrating the potential for replacing traditional volatile organic solvents. mdpi.com Furthermore, the use of water as a solvent in the aforementioned nanoparticle-catalyzed synthesis of pyranopyrazoles highlights a significant advancement in green synthetic methodologies. arabjchem.org
Multi-Component Reactions Utilizing this compound and Analogues
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound and its analogues are valuable substrates in such reactions.
As previously mentioned, analogues like ethyl 3-oxopropanoate participate in four-component reactions to produce highly substituted pyranopyrazole derivatives. arabjchem.orgresearchgate.net Another notable example is a modified Asinger-type four-component reaction (A-4CR) for the synthesis of 3-thiazolines. acs.org While initial attempts to use ethyl 3-mercapto-2-oxopropanoate in a classical A-4CR were met with limited success, a modified one-pot, two-step procedure using preformed trimethylsilyl-imines has been developed to improve efficiency. acs.org
Phosphorus-containing analogues have also been utilized in MCRs. For example, ethyl 3-(diethoxyphosphoryl)-2-oxopropanoate reacts with aromatic amines and aldehydes in the presence of a BINOL-derived phosphoric acid catalyst to generate densely functionalized γ-lactam derivatives. nih.gov
Strategic Derivatization for Target Compound Synthesis from this compound
The rich functionality of this compound makes it an excellent starting point for the synthesis of a variety of target compounds, particularly heterocycles. The cyano and keto groups provide reactive sites for cyclization and condensation reactions.
For example, it serves as a key synthon in the synthesis of novel thieno[2,3-b]pyrrol-5-one derivatives. tandfonline.com In one synthetic route, this compound is reacted with 1,4-dithiane-2,5-diol (B140307) in the presence of triethylamine (B128534) to form a thiophene (B33073) intermediate, which is then further elaborated. tandfonline.com
The diazo derivative, ethyl 2-diazo-3-oxopropanoate, is a versatile reagent for the synthesis of oxazoles. In the total synthesis of the polyazole peptide antibiotic goadsporin, this diazo compound undergoes a [3+2] cycloaddition with an L-serine-derived nitrile to construct a 5-unsubstituted oxazole (B20620) ring, a key fragment of the natural product. mdpi.com
Furthermore, derivatives of this compound are precursors to substituted pyridines. For instance, acylation of O-benzyl hydroxylamine (B1172632) with methyl 3-chloro-3-oxopropanoate, followed by a Claisen-type condensation, is a key step in the synthesis of bicyclic pyridine (B92270) derivatives that have been investigated as potential HIV-1 integrase inhibitors. nih.gov
Reactivity and Chemical Transformations of Ethyl 3 Cyano 2 Oxopropanoate
Electrophilic and Nucleophilic Addition Reactions of Ethyl 3-cyano-2-oxopropanoate
This compound possesses several sites susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing nature of the cyano and ester groups activates the molecule, particularly for nucleophilic additions.
Nucleophilic attack can occur at the carbonyl carbon, the ester carbonyl, or the β-carbon in conjugate addition reactions. The regioselectivity of these additions is influenced by the electronic properties of the substituents. For instance, in conjugate additions to similar α,β-unsaturated systems, the cyano group's ability to polarize the system directs nucleophiles preferentially to the β-carbon. In reactions involving Grignard reagents, nucleophilic attack has been shown to occur preferentially at the β-carbon over the carbonyl carbon.
The molecule's active methylene (B1212753) group, situated between the cyano and carbonyl groups, can be deprotonated by a mild base to form a stabilized enolate. This nucleophilic enolate can then participate in various reactions, such as Michael-type additions to electrophilic alkenes. mdpi.com This reactivity is a key aspect of its utility in forming new carbon-carbon bonds. mdpi.com
| Reaction Type | Reagent/Partner | Site of Attack | Outcome |
| Nucleophilic Addition | Grignard Reagents (e.g., methylmagnesium bromide) | β-carbon (preferentially) | Conjugate addition product |
| Michael Addition | Chiral Ketimine (nucleophile) | Electrophilic alkene partner | Stereoselective formation of quaternary carbon atoms mdpi.com |
| Nucleophilic Substitution | Alkyl halides, Sodium hydroxide (B78521) | Cyano group | Formation of various derivatives smolecule.com |
| Hydrolysis | Acidic or Basic Conditions | Ester group | Corresponding carboxylic acid smolecule.com |
Cyclization and Annulation Reactions of this compound
The multifunctionality of this compound makes it an excellent substrate for a variety of cyclization and annulation reactions, leading to the synthesis of diverse heterocyclic systems. These reactions often proceed through a sequence of intermolecular addition followed by intramolecular cyclization.
Notable examples include:
Pyran Synthesis : Through multicomponent reactions, it can react with compounds like 2-benzylidenemalononitrile. The reaction pathway involves a Michael addition followed by a cyclization step to yield pyran derivatives in good yields. smolecule.com
Pyridine (B92270) Synthesis : The synthesis of 3-cyano-2-pyridones can be achieved via a Knoevenagel condensation mechanism, where the compound condenses with aldehydes or ketones in the presence of ammonium (B1175870) acetate (B1210297). smolecule.com The process involves the formation of enaminonitriles which subsequently cyclize. smolecule.com
Thiophene (B33073) Synthesis (Gewald Reaction) : In a three-component Gewald reaction, this compound condenses with α-methylene carbonyl compounds and elemental sulfur in the presence of a base. smolecule.com This sequence affords highly substituted 2-aminothiophenes. smolecule.com
Quinoline (B57606) Synthesis (Combes Reaction) : The compound can act as a β-diketone equivalent in the Combes quinoline synthesis, reacting with anilines. smolecule.com The reaction proceeds through condensation and subsequent acid-catalyzed ring closure to form substituted quinolines. smolecule.com
[3+2] Annulation : While specific examples with this compound are less common, related compounds like ethyl isocyanoacetate participate in [3+2] annulation reactions with nitroalkenes to form five-membered nitrogen heterocycles such as pyrroles. chim.it This type of reaction highlights the potential for similar transformations.
| Heterocycle | Named Reaction | Reaction Partners | Key Mechanism Steps |
| Pyran | Multicomponent Reaction | 2-Benzylidenemalononitrile | Michael Addition, Cyclization smolecule.com |
| Pyridine | Knoevenagel Condensation | Aldehydes/Ketones, Ammonium Acetate | Condensation, Cyclization of enaminonitrile smolecule.com |
| Thiophene | Gewald Reaction | α-Methylene Carbonyl, Sulfur, Base | Knoevenagel-Cope Condensation, Sulfur Addition, Cyclization smolecule.com |
| Quinoline | Combes Reaction | Anilines | Condensation, Acid-Catalyzed Ring Closure smolecule.com |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can selectively target its different functional groups.
Reduction: The cyano and ketone functionalities are primary targets for reduction.
Reduction of Cyano Group : The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This transformation provides a route to amino acid ester derivatives. Catalytic hydrogenation can also be employed for this purpose. smolecule.com
Reduction of Ketone Group : The ketone can be reduced to a secondary alcohol. The choice of reducing agent determines the selectivity. For instance, milder reagents like sodium borohydride (B1222165) can selectively reduce the ketone in the presence of the ester in similar α-ketoesters. wikipedia.org Using a stronger reducing agent like LiAlH₄ would likely reduce both the ketone and the ester groups. wikipedia.org
Oxidation: Pathways for the oxidation of this compound are less commonly documented than its reductive transformations. However, drawing parallels from similar structures, such as the oxidation of ethyl lactate (B86563) to ethyl pyruvate, suggests that the carbon backbone could be susceptible to oxidation under specific conditions, though this would likely involve cleavage of C-C bonds given the existing oxidation states. wikipedia.org
Mechanistic Aspects of Chemoselectivity in this compound Transformations
Chemoselectivity in reactions involving this compound is governed by the inherent reactivity of its functional groups and the reaction conditions employed. The three key functional groups—ketone, ester, and nitrile—exhibit distinct electronic and steric properties.
The ketone is generally more electrophilic than the ester carbonyl, making it more susceptible to nucleophilic attack. However, the adjacent electron-withdrawing cyano and ester groups significantly acidify the α-hydrogens, facilitating easy enolate formation even with mild bases. wikipedia.orgyoutube.com This high acidity is a critical factor in its reactivity profile.
In condensation reactions like the Knoevenagel, the reaction proceeds via the enolate, attacking an external electrophile (an aldehyde or ketone). wikipedia.org The choice of a weak base is crucial; a strong base could induce self-condensation of the aldehyde or ketone partner. wikipedia.org
In conjugate addition reactions, the regioselectivity is dictated by electronic effects. The polarization of the α,β-unsaturated system by the cyano group makes the β-carbon the preferred site for soft nucleophiles, a classic example of Michael-type reactivity. mdpi.comsmolecule.com Hard nucleophiles might preferentially attack the hard carbonyl carbon. The interplay between kinetic and thermodynamic control, as well as the nature of the nucleophile, ultimately determines the reaction outcome.
Named Reactions in the Context of this compound Reactivity
The structural motifs within this compound make it a suitable substrate for several classic named reactions in organic chemistry.
Knoevenagel Condensation Derivatives and Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The methylene group in this compound (and its parent compound, ethyl cyanoacetate) is highly activated by the adjacent cyano and ester groups, making it an ideal nucleophile for this reaction. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene group without causing self-condensation of the aldehyde or ketone partner. wikipedia.orgthermofisher.com The resulting product is often an α,β-unsaturated compound. This reaction has been effectively used in the synthesis of pyridines, where this compound condenses with aldehydes. smolecule.com A variety of aromatic aldehydes, including those with electron-donating or electron-withdrawing groups, react efficiently with ethyl cyanoacetate (B8463686) to give the desired products in excellent yields. researchgate.net
Buchner Reaction and Cyclopropanation Studies
The Buchner reaction is a classic method for the formation of seven-membered rings via the ring expansion of an aromatic ring. wikipedia.org It involves the reaction of a carbene, typically generated from ethyl diazoacetate, with an aromatic substrate to form a cyclopropane (B1198618) derivative (a norcaradiene), which then undergoes an electrocyclic ring-opening to yield a cycloheptatriene. wikipedia.org
While the classical Buchner reaction uses ethyl diazoacetate, the principles of cyclopropanation are relevant to this compound. Cyclopropane rings can be synthesized from related cyano-ester compounds. For example, 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid ethyl ester can be synthesized via an intramolecular cyclization of a bromo-cyano ester precursor using a base like sodium ethylate. prepchem.com This demonstrates the utility of the cyano-ester moiety in forming cyclopropane rings through alternative pathways. Alkylation of ethyl cyanoacetate with 1,2-dihaloethanes has also been shown to produce cyclopropane derivatives. chemprob.org
| Named Reaction | Key Feature of Substrate | Typical Reagents | Product Type |
| Knoevenagel Condensation | Active methylene group | Aldehyde/Ketone, Weak Base (e.g., Piperidine) | α,β-unsaturated cyano-ester wikipedia.orgthermofisher.com |
| Buchner Reaction | (Aromatic Substrate) | Carbene (from Ethyl Diazoacetate) | Cycloheptatriene derivative wikipedia.org |
| Related Cyclopropanation | (Precursor with leaving group) | Base (e.g., Sodium Ethylate) | Cyclopropane-cyano-ester prepchem.com |
Dimroth Rearrangement and Analogous Transformations
This compound, also known as ethyl cyanopyruvate, is a highly reactive compound that serves as a versatile building block in the synthesis of various heterocyclic systems. While the ester itself does not undergo the Dimroth rearrangement, its utility lies in its capacity to construct the foundational heterocyclic rings, particularly pyrimidines and related structures, which are known to participate in such transformations. The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, typically involving the transposition of an endocyclic and an exocyclic heteroatom within a ring system through a process of ring-opening and subsequent re-closure. nih.gov This rearrangement can be promoted by acids, bases, heat, or light. nih.gov
Role as a Precursor in Dimroth Rearrangements
The reactivity of this compound and related α-cyano carbonyl compounds allows for their use in multicomponent reactions to build complex molecules. These molecules, particularly nitrogen-containing heterocycles, can then be subjected to rearrangement conditions.
A notable example involves the synthesis of condensed pyrimidine (B1678525) derivatives, which are key structural motifs in various biologically active compounds. Research has detailed a tandem reaction sequence that combines an intramolecular Pinner reaction with a subsequent Dimroth rearrangement. nih.gov In this type of synthesis, a precursor molecule, often derived from components including a cyano-activated ester, undergoes an initial acid-catalyzed cyclization of a nitrile with a hydroxyl group (Pinner reaction) to form an intermediate, such as an oxazine. nih.govwikipedia.org This intermediate then undergoes a Dimroth rearrangement to yield the final, more thermodynamically stable condensed pyrimidine structure. nih.gov
The accepted mechanism for the Dimroth rearrangement in pyrimidine systems involves the protonation of a ring nitrogen atom, followed by ring-opening to form an intermediate. Tautomerization and rotation are followed by ring-closure and deprotonation to yield the rearranged product. nih.gov The presence of electron-withdrawing groups, such as those that can be introduced using synthons like this compound, can facilitate the initial ring-opening step. nih.gov
| Reaction Type | Precursor System | Key Intermediates | Final Product | Significance |
|---|---|---|---|---|
| Tandem Pinner-Dimroth Rearrangement | Heterocycles with appropriately positioned nitrile and hydroxyl/amino groups | Acyl chloride, Oxazine intermediate | Condensed Pyrimidines | Forms stable, fused heterocyclic systems with potential biological activity. nih.gov |
Analogous Transformations: Pyran Ring-Opening
Beyond the classic Dimroth rearrangement, this compound is instrumental in synthesizing compounds that undergo analogous ring transformations. A prominent example is the synthesis of 2-amino-3-cyano-4H-pyrans. These compounds are readily prepared via a one-pot, three-component reaction involving an aldehyde, a malononitrile (B47326) source, and a β-ketoester like ethyl acetoacetate (B1235776), a close structural relative of this compound.
Recent studies have uncovered a novel ring-opening transformation of these 2-amino-3-cyano-4H-pyran systems. Instead of rearranging into another heterocyclic system, the pyran ring opens and subsequently rearranges to form substituted 2,6-dicyanoanilines. rudn.ruresearchgate.net This transformation represents a significant structural conversion from a heterocyclic to a carbocyclic aromatic system. The reaction likely proceeds through a nucleophilic attack leading to the cleavage of the pyran ring, followed by cyclization and aromatization to yield the stable aniline (B41778) derivative. The structure of the resulting dicyanoaniline has been unequivocally confirmed through X-ray diffraction analysis. rudn.ruresearchgate.net
| Reaction | Reactants | Product | Transformation |
|---|---|---|---|
| Three-Component Synthesis | Aldehyde, Malononitrile, β-Ketoester | 2-Amino-3-cyano-4H-pyran | Formation of the initial heterocyclic ring. rudn.ru |
| Pyran Ring-Opening | 2-Amino-3-cyano-4H-pyran | Substituted 2,6-Dicyanoaniline | Analogous ring transformation from a heterocycle to a carbocycle. rudn.ruresearchgate.net |
Applications in Complex Organic Molecule Synthesis
Construction of Diverse Heterocyclic Frameworks Using Ethyl 3-cyano-2-oxopropanoate
The strategic placement of multiple reactive sites within the this compound molecule allows it to participate in a variety of cyclization and multicomponent reactions, leading to the efficient synthesis of a broad spectrum of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in natural products, pharmaceuticals, and materials science.
Pyrrole (B145914) Derivatives Synthesis
While direct, single-step syntheses of simple pyrroles from this compound are not extensively documented, its utility is demonstrated in the construction of more complex, fused pyrrole systems. A notable example is the synthesis of thieno[2,3-b]pyrrol-5-one derivatives. In a multi-step reaction, this compound serves as a key synthon. The process involves its reaction with 1,4-dithiane-2,5-diol (B140307) in the presence of triethylamine (B128534) and dry dimethylformamide (DMF) at 60°C. tandfonline.com This initial step is followed by hydrolysis and cyclization to yield the fused thieno[2,3-b]pyrrol-5-one core, which incorporates both a thiophene (B33073) and a pyrrole ring system. tandfonline.com
Multicomponent reactions, which are highly efficient for building molecular complexity, have been employed for the synthesis of polysubstituted pyrroles using precursors structurally related to this compound. For instance, the reaction of arylglyoxals, amines, and malononitrile (B47326) or alkyl cyanoacetates provides a direct route to highly functionalized pyrroles. This suggests that this compound could potentially be utilized in similar multicomponent strategies to access novel pyrrole derivatives.
Pyridine (B92270) and Pyridone Scaffolds Formation
The synthesis of 3-cyano-2-pyridone derivatives, a class of compounds with recognized biological activities, often involves multicomponent reactions. While many established protocols utilize ethyl cyanoacetate (B8463686) as the cyano-containing component, the structural similarity of this compound suggests its potential as a substrate in these reactions. researchgate.netnih.govmdpi.comniscpr.res.insciforum.net For example, a four-component condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) is a common method for preparing 3-cyano-2-pyridones. researchgate.net The reactivity of the dicarbonyl system in this compound could offer alternative pathways or lead to different substitution patterns in the resulting pyridine or pyridone ring.
A general approach to 3-cyano-2-pyridone synthesis involves the reaction of a cyanoacetamide derivative with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), in the presence of a base like potassium hydroxide (B78521). mdpi.comsciforum.net Given that this compound possesses a 1,3-dicarbonyl-like functionality, it could potentially react with ammonia (B1221849) or its equivalents to form an enamine intermediate, which could then undergo cyclization to form a pyridone scaffold.
Pyrazole (B372694) and Triazole Formation
The reaction of β-ketoesters with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles. This compound, with its β-ketoester moiety, readily undergoes condensation with hydrazine hydrate (B1144303) to form pyrazole derivatives. researchgate.nettandfonline.com This reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Furthermore, this compound can be employed in multicomponent reactions to construct more complex pyrazole-containing fused systems. One such example is the synthesis of pyrano[2,3-c]pyrazoles. In a one-pot, four-component reaction, ethyl 3-oxopropanoate (B1240783) (a related β-ketoester), an aromatic aldehyde, malononitrile, and hydrazine hydrate are condensed in the presence of a catalyst to afford the pyranopyrazole framework in high yields. tandfonline.comarabjchem.orgarkat-usa.orgnih.gov The versatility of this reaction suggests that this compound could be a valuable component in similar multicomponent strategies.
The synthesis of triazoles from this compound is less commonly reported. However, the presence of the cyano and carbonyl groups could potentially allow for cycloaddition reactions with azides or other nitrogen-rich reagents to form the triazole ring, representing an area for future exploration in synthetic methodology.
Thiophene and Thiazole (B1198619) Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgsemanticscholar.orgumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org this compound, being an α-cyano-β-ketoester, is an ideal substrate for the Gewald reaction. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org
A specific application of this compound in thiophene synthesis is seen in the formation of thieno[2,3-b]pyrrol-5-one derivatives, as mentioned earlier. tandfonline.com In this synthesis, the thiophene ring is constructed from 1,4-dithiane-2,5-diol, which serves as the sulfur source and the two-carbon unit required for the thiophene ring. tandfonline.com
For the synthesis of thiazoles, the Hantzsch thiazole synthesis is a fundamental method, which involves the reaction of a thioamide with an α-haloketone. A variation of this method utilizes ethyl 3-bromo-2-oxopropanoate, a halogenated derivative of the title compound, which reacts with thioamides to furnish thiazole derivatives. nih.gov This indicates that halogenated derivatives of this compound are effective precursors for thiazole synthesis. Additionally, the synthesis of fused thiazole systems, such as imidazo[2,1-b]thiazoles, has been achieved using related 3-halo-2-oxopropanamides, further demonstrating the utility of this class of compounds in constructing thiazole-containing heterocycles. arkat-usa.orggoogle.commdpi.comnih.gov
Quinolines and Related Nitrogen Heterocycles Synthesis
The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. nih.govresearchgate.netwikipedia.orgrsc.orgsemanticscholar.org this compound, with its activated methylene (B1212753) group, is a suitable partner in the Friedländer synthesis. The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to afford the quinoline (B57606) ring system. wikipedia.org
While specific examples detailing the use of this compound in the Friedländer synthesis are not abundant in the literature, the well-established reactivity of β-ketoesters in this reaction strongly suggests its applicability. The presence of the additional cyano group could influence the reactivity and potentially lead to the formation of quinolines with a cyano substituent at the 3-position, offering a route to further functionalization.
Other Fused and Condensed Heterocyclic Systems
The reactivity of this compound and its derivatives extends to the synthesis of a variety of other fused and condensed heterocyclic systems. For example, 3-halo-2-oxopropanoates, which can be derived from this compound, are valuable precursors for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. arkat-usa.org These reactions typically involve the condensation of the 3-halo-2-oxopropanoate with 2-aminopyridine (B139424) or 2-aminopyrimidine, respectively. arkat-usa.org
The synthesis of pyrazolo[1,5-a]pyrimidines has also been accomplished using ethyl 2-formyl-3-oxopropanoate, a structurally related compound, in a reaction with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. google.com This highlights the potential of α-formyl-β-ketoesters in constructing such fused heterocyclic systems. The diverse reactivity of this compound and its analogues makes it a powerful tool for the combinatorial synthesis of libraries of complex heterocyclic compounds for various applications.
Computational Chemistry and Spectroscopic Investigations of Ethyl 3 Cyano 2 Oxopropanoate
Quantum Chemical Calculations on Ethyl 3-cyano-2-oxopropanoate and its Analogues
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical properties of molecules. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and the relative stabilities of different molecular forms, which collectively govern the molecule's behavior.
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govyoutube.com
While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous compounds provide valuable insights. For instance, a comprehensive quantum chemical analysis was performed on a related pyran derivative, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, using DFT calculations at the B3LYP/6-311G(d,p) level. materialsciencejournal.org The computed HOMO and LUMO energies for this analogue are crucial for understanding its electronic behavior. materialsciencejournal.orgresearchgate.net
The energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Global quantum chemical identifiers derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index, further quantify the reactivity and stability of the molecule. materialsciencejournal.org
Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for an Analogue, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate Data sourced from DFT/B3LYP/6-311G(d,p) calculations.
| Parameter | Value (eV) |
| EHOMO | -7.06 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.52 |
| Ionization Potential (I) | 7.06 |
| Electron Affinity (A) | 2.54 |
| Global Hardness (η) | 2.26 |
| Global Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 5.07 |
This interactive table is based on data for an analogous pyran derivative.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, rotations can occur around the C-C and C-O single bonds, leading to various conformers with different energies. Computational methods can predict the geometries and relative stabilities of these conformers, identifying the lowest-energy (most stable) structures. core.ac.uk
Furthermore, this compound, as a β-keto ester, can exhibit keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto form (this compound) and its enol tautomer. Computational studies on similar β-dicarbonyl compounds, such as acetylacetone (B45752) and various β-ketoesters, have effectively used DFT methods to investigate this equilibrium. orientjchem.orgresearchgate.netsemanticscholar.org These studies calculate the total electronic energies of the keto and enol forms to determine their relative stabilities. researchgate.net The solvent can significantly influence the position of the tautomeric equilibrium, an effect that can be modeled computationally using various solvent models. orientjchem.org The transition state for the interconversion can also be located to determine the energy barrier for the tautomerization process. researchgate.net
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. nih.gov This is particularly useful for reactions involving multifunctional compounds like this compound, which can participate in various transformations such as cycloadditions and Michael additions.
For example, computational studies have been used to corroborate the stereoselectivity in the Michael-type addition reaction involving a derivative of this compound, suggesting the reaction proceeds through a specific cyclic-like transition state. mdpi.com DFT calculations are frequently employed to determine whether a reaction, such as a [3+2] cycloaddition, proceeds through a concerted, one-step mechanism or a stepwise pathway involving a zwitterionic intermediate. dntb.gov.ua By mapping the potential energy surface of the reaction, researchers can gain a deep understanding of the factors controlling reaction outcomes, such as regioselectivity and stereoselectivity. mdpi.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies.
Molecular Modeling for Biological Interactions of this compound Derivatives
While this compound is primarily a synthetic intermediate, its derivatives, such as cyanopyridines and other heterocyclic compounds, are often investigated for their potential biological activities. nih.gov Molecular modeling techniques are essential for predicting and analyzing how these molecules might interact with biological targets like proteins and enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pcbiochemres.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. nih.gov
For derivatives of this compound, docking studies can identify plausible binding modes within the active site of a target protein. For example, in a study of novel 3-cyanopyridine (B1664610) derivatives as potential anticancer agents, molecular docking was used to investigate their interactions with the survivin protein. nih.gov The results of such studies include a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. mdpi.com
Table 2: Example of Molecular Docking Results for 3-Cyanopyridine Derivatives Targeting the Survivin Protein
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 9o | -8.5 | Ile74, Asp71 |
| 10n | -8.2 | Ile74, Gln76 |
| Reference | -7.1 | Phe101, Cys84 |
This interactive table presents example data from a study on analogous 3-cyanopyridine derivatives to illustrate typical docking results. nih.gov
Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the conformational stability of the docked complex in a simulated physiological environment. rsc.org A stable complex is indicated by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov
To further refine the estimation of binding affinity, binding free energy calculations are performed on the snapshots from the MD simulation. mdpi.com A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This method calculates the binding free energy by summing various energy components, including van der Waals, electrostatic, and solvation energies. researchgate.net By decomposing the total binding free energy into contributions from individual amino acid residues, researchers can identify the "hot-spot" residues that are most critical for the binding of the inhibitor, providing crucial information for the future design and optimization of more potent derivatives. mdpi.comnih.gov
Advanced Spectroscopic Characterization Techniques for this compound Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR spectroscopy provide valuable insights into the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of an this compound derivative, specific chemical shifts and coupling patterns are expected. For instance, the ethyl group will typically exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The protons on the carbon backbone will have chemical shifts influenced by the electron-withdrawing effects of the cyano, oxo, and ester functional groups.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the carbonyl groups (ketone and ester) are typically observed at the downfield region of the spectrum, while the carbon of the cyano group also has a characteristic chemical shift.
A practical example can be seen in the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, a derivative where the structure was confirmed using ¹H and ¹³C NMR. For complex structures, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed to establish direct ¹H-¹³C correlations, further aiding in the definitive assignment of all signals mdpi.com.
Table 1: Representative ¹H NMR Spectral Data for an this compound Derivative
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet |
| CH₂ (ethyl) | ~4.3 | Quartet |
| CH | Varies | Varies |
Table 2: Representative ¹³C NMR Spectral Data for an this compound Derivative
| Functional Group | Chemical Shift (ppm) |
| C=O (ketone) | ~190-200 |
| C=O (ester) | ~160-170 |
| C≡N | ~115-125 |
| CH₂ (ethyl) | ~60-65 |
| CH₃ (ethyl) | ~14 |
Mass Spectrometry (MS) Applications for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, MS provides definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the elemental formula and distinguishing between compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to piece together the structure of the parent molecule. For example, the loss of the ethoxy group from the ester is a common fragmentation pathway.
In studies involving the synthesis of pyran derivatives from ethyl 3-cyano-3-methyl-2-oxopropanoate, mass spectrometry is routinely used to confirm the mass of the synthesized products smolecule.com.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]+ | 141.04 |
| [M+H]+ | 142.05 |
| [M+Na]+ | 164.03 |
Infrared (IR) Spectroscopy in Structural Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound and its derivatives, the IR spectrum will show characteristic absorption bands corresponding to the various functional groups present.
The strong, sharp absorption band for the cyano group (C≡N) is typically observed in the region of 2200-2300 cm⁻¹. The carbonyl groups of the ketone and the ester will each give rise to strong absorption bands in the region of 1650-1800 cm⁻¹. The C-O stretching of the ester group will also be visible.
The presence of these characteristic peaks in an IR spectrum provides strong evidence for the structure of an this compound derivative. For instance, in the synthesis of 2-amino-3-cyano-4H-pyran derivatives, IR spectroscopy is used to confirm the presence of the cyano group in the final product, with a characteristic peak appearing around 2214 cm⁻¹ scielo.org.mx. The inductive effects of substituents can cause a shift in the C≡N stretching frequency smolecule.com.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 | Medium to Strong, Sharp |
| C=O (Ketone) | ~1725 | Strong |
| C=O (Ester) | ~1740 | Strong |
| C-O (Ester) | ~1200-1300 | Strong |
Reaction Kinetics and Mechanistic Pathways of Ethyl 3 Cyano 2 Oxopropanoate Reactions
Determination of Reaction Rates and Rate Constants
The determination of reaction rates and the corresponding rate constants for reactions involving ethyl 3-cyano-2-oxopropanoate is fundamental to understanding its chemical behavior. These parameters provide quantitative measures of how fast a reaction proceeds and are influenced by factors such as concentration, temperature, and the presence of catalysts.
One of the primary methods for synthesizing related compounds, such as ethyl cyanoacetate (B8463686), is through the esterification of cyanoacetic acid with ethanol. The kinetics of this type of reaction are often studied to optimize yield and efficiency. For instance, in the synthesis of ethyl cyanoacetate, an orthogonal experiment with four factors and three levels was designed to investigate the influence of catalyst amount, the molar ratio of reactants, reaction time, and temperature on the esterification rate. The results of such studies allow for the determination of the optimal conditions to maximize the reaction rate.
While specific rate constants for reactions of this compound are not widely documented in publicly available literature, the principles of kinetic analysis used for similar compounds are directly applicable. Techniques such as gas chromatography are employed to monitor the concentration of reactants and products over time, from which the reaction rate and rate constants can be derived.
Activation Energy and Thermodynamic Considerations in Reactions Involving this compound
Activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. Thermodynamic considerations, such as enthalpy (ΔH) and entropy (ΔS) of reaction, determine the feasibility and spontaneity of a chemical process.
For reactions involving esters like this compound, the activation energy can be determined by studying the effect of temperature on the reaction rate constant, often through the application of the Arrhenius equation. While specific thermodynamic data for this compound is scarce, general principles of esterification and related reactions provide a framework for understanding its thermodynamic profile. For example, esterification reactions are typically reversible and slightly endothermic.
The synthesis of ethyl cyanoacetate, a structurally related compound, has been optimized by considering these factors. The most significant factor influencing the esterification rate was found to be the amount of catalyst, followed by the molar ratio of reactants, the reaction temperature, and the reaction time. These findings highlight the interplay between kinetic and thermodynamic control in achieving high reaction efficiency.
Influence of Solvent and Catalyst Systems on Reaction Kinetics
The choice of solvent and catalyst system can have a profound impact on the kinetics and outcome of a reaction. Solvents can influence reaction rates through their polarity and ability to solvate reactants and transition states. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
In the synthesis of derivatives of ethyl cyanoacetate, various catalysts have been explored to enhance reaction efficiency. For example, the Knoevenagel condensation of ethyl cyanoacetate with aldehydes can be effectively catalyzed by ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA). This method offers advantages such as high yields, short reaction times, and operational simplicity. The reusability of such catalysts is also a key consideration in green chemistry, and studies have shown that nano-Fe3O4@EA can be reused multiple times without a significant loss of catalytic activity.
The solvent environment also plays a crucial role. For instance, the self-condensation of ethyl cyanoacetate in dimethyl sulfoxide (B87167) (DMSO) with an excess of potash leads to an intermolecular Claisen-type condensation. The choice of a polar aprotic solvent like DMSO can significantly influence the reaction pathway and product distribution.
| Reaction Type | Catalyst | Solvent | Key Findings |
| Knoevenagel Condensation | nano-Fe3O4@EA | Ethanol | High yield, short reaction time, catalyst reusability. |
| Claisen-type Condensation | Potash | DMSO | Promotes intermolecular self-condensation. |
| Esterification | Silicotungstic and p-toluene sulfonic acid | - | Catalyst amount is the most influential factor on rate. |
Pathway Divergence and Chemoselectivity Studies
This compound possesses multiple reactive sites, which can lead to different reaction pathways and the formation of various products. Understanding and controlling the chemoselectivity—the preferential reaction of one functional group over others—is a central challenge in its synthetic applications.
The reactivity of the active methylene (B1212753) group in the related ethyl cyanoacetate is a prime example of how reaction conditions can dictate the outcome. This acidic methylene group can participate in condensation reactions like the Knoevenagel condensation and Michael addition. The choice of base, solvent, and reaction temperature can influence which of these pathways is favored.
Furthermore, the reaction of ethyl cyanoacetate with different reagents can lead to a variety of heterocyclic compounds. For example, its reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while reaction with urea derivatives can yield purines. These transformations highlight the versatility of the cyanoacetate scaffold and the importance of carefully controlling reaction conditions to achieve the desired chemoselectivity.
Studies on the alkylation of ethyl cyanoacetate with dihaloalkanes have shown the formation of various cyclization products, including cyclopropane (B1198618) and cyclohexane derivatives, demonstrating how the stoichiometry and nature of the alkylating agent can direct the reaction towards different cyclic structures.
Investigations into Biological Activity of Ethyl 3 Cyano 2 Oxopropanoate Derivatives
Anticancer Research Applications of Derived Compounds
Derivatives of ethyl 3-cyano-2-oxopropanoate are a cornerstone in the development of novel anticancer agents. The inherent reactivity of this compound allows for its incorporation into various heterocyclic systems that have demonstrated significant cytotoxic effects against numerous cancer cell lines.
One notable class of derivatives includes pyranopyrazoles . A recently synthesized series of these compounds showed potent antiproliferative activity against human lung carcinoma (A549) and human breast carcinoma (MCF-7) cell lines. nih.gov Certain compounds in this series exhibited 1.3 to 2.3 times more activity than the standard chemotherapeutic drug doxorubicin against the A549 cell line. nih.gov Another study highlighted a pyranopyrazole derivative with significant cytotoxicity and a higher selectivity index towards A549 cancer cells compared to doxorubicin. nih.gov
2-Amino-3-cyano-4H-chromenes represent another critical group of derivatives with promising anticancer properties. nih.govmdpi.combohrium.com In one study, synthesized chromenes demonstrated high cytotoxic activity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. nih.govmdpi.combohrium.com Notably, two compounds from this series were found to be more active than both cisplatin and topotecan in SK-LU-1 cells, and more active than cisplatin in PC-3 cells. mdpi.combohrium.com
Pyridone and pyridine-thione derivatives containing the 3-cyano group have also been extensively studied. Research has shown that 3-cyano-2-oxopyridine derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of PDE3, PIM-1 kinase, and survivin. researchgate.net One 3-cyanopyridine (B1664610) derivative displayed potent growth-inhibitory effects against human breast (MCF-7), non-small cell lung (NCI-H460), and central nervous system (SF-268) cancer cell lines, with IC50 values of 0.02, 0.01, and 0.02 μg/mL, respectively. researchgate.net Furthermore, newly synthesized 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives showed promising cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov
The versatility of ethyl cyanoacetate (B8463686) as a precursor has led to the synthesis of various other heterocyclic compounds with anticancer potential. For instance, 4-cyano-1,3-oxadiazole derivatives have been identified as potential lead compounds, showing cytotoxicity against a panel of 60 human cancer cell lines. Additionally, synthetic oleanolic acid derivatives, such as the promising 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) , have reached clinical trial investigations for their anti-cancer properties. mdpi.com
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Compound/Series | Cancer Cell Line(s) | Key Findings |
| Pyrano[2,3-c]pyrazoles | Compounds 1b, 4b, 7b | A549 (Lung), MCF-7 (Breast) | Exhibited 1.3- to 2.3-fold more antiproliferative activity than doxorubicin against A549 cells. nih.gov |
| 2-Amino-3-cyano-4H-chromenes | Compounds 4a, 4b | SK-LU-1 (Lung), PC-3 (Prostate) | More active than cisplatin and topotecan in SK-LU-1 cells; more active than cisplatin in PC-3 cells. mdpi.combohrium.com |
| 3-Cyanopyridines | Derivative III | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Showed high cell-growth-inhibitory effects with IC50 values of 0.02, 0.01, and 0.02 μg/mL, respectively. researchgate.net |
| Bipyridine Acetohydrazide | Schiff base 7c | MCF-7 (Breast) | The most potent compound evaluated, showing higher activity than doxorubicin with an IC50 of 0.6 μg/mL. nih.gov |
| Oleanolic Acid Derivative | CDDO | Various | A promising derivative that has reached clinical trials for its anticancer activity. mdpi.com |
Antimicrobial Research Applications of Derived Compounds
The structural diversity of compounds derived from this compound has also been leveraged in the search for new antimicrobial agents to combat drug-resistant pathogens.
2-Amino-3-cyano-4H-chromene derivatives have shown significant antimicrobial and antifungal activity. nanobioletters.com In one study, these compounds were evaluated against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli) bacteria, and fungi (Candida albicans, Fusarium oxysporum). nanobioletters.com Specific derivatives exhibited good antibacterial results, while others showed excellent antifungal outcomes when compared to standard reference drugs. nanobioletters.com Another study focused on the antifungal properties of this class of compounds against six different Candida species, finding that their minimum inhibitory concentration (MIC50) was less than or equal to that of fluconazole. mdpi.com
Pyrimidine (B1678525) derivatives , synthesized using ethyl cyanoacetate as a starting material, are another important class with documented antimicrobial properties. Thioxopyrimidine derivatives have been shown to possess antibacterial activity. ekb.eg A series of 6-aryl-5-cyano-2-thiouracil derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Salmonella typhi) bacteria, with some compounds showing high activity. chemicaljournals.com
Other heterocyclic systems derived from this precursor have also been investigated. Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against a range of pathogens, with one compound displaying potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Additionally, (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives have been synthesized and their biological activities studied. researchgate.net
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Derivative Class | Test Organism(s) | Key Findings |
| 2-Amino-3-cyano-4H-chromenes | S. aureus, E. coli, C. albicans, F. oxysporum | Compounds 4n and 4p showed good antibacterial results; compounds 4a, 4c, 4i, and 4l showed excellent antifungal outcomes. nanobioletters.com |
| 2-Amino-3-cyano-4H-chromenes | Six Candida species | The MIC50 was found to be less than or equal to that of the reference drug fluconazole. mdpi.com |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | Compound 2 displayed potent antibacterial activity against a wide range of antibiotic-resistant bacteria. nih.gov |
| Pyrimidine Derivatives | S. aureus, E. coli | Compound 6 showed moderate resistance against Escherichia coli. ekb.eg |
| 6-Aryl-5-cyano-2-thiouracils | S. aureus, B. subtilis, E. coli, S. typhi | Compounds 2a and 2b showed the highest antibacterial activity against Salmonella typhi. chemicaljournals.com |
Enzyme Modulation and Metabolic Pathway Studies Involving Derived Compounds
A significant area of research for these derivatives is their ability to modulate the activity of key enzymes involved in various disease pathways. This targeted inhibition is a crucial mechanism behind their observed biological effects.
Kinase Inhibition: A primary mechanism for the anticancer activity of these compounds is the inhibition of protein kinases. For instance, certain pyranopyrazole derivatives have been identified as potent inhibitors of Topoisomerase II , an enzyme critical for DNA replication in cancer cells. nih.gov One such compound exhibited higher Topoisomerase II inhibitory activity than doxorubicin. nih.gov Furthermore, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key receptor in tumor angiogenesis. nih.govmdpi.commdpi.comwikipedia.org Novel piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. nih.gov Nicotinonitrile and quinazolinone derivatives have also demonstrated the ability to modulate targets like tyrosine kinases . researchgate.net
Other Enzyme Targets: The scope of enzyme inhibition extends beyond kinases. (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have been synthesized and identified as potent inhibitors of tyrosinase , an enzyme involved in melanin production and hyperpigmentation. nih.gov Docking simulations indicated that these compounds could bind directly to the active site of mushroom tyrosinase, with one derivative showing inhibitory activity comparable to kojic acid in B16F10 cells. nih.gov
Metabolic Pathway Interactions: Beyond direct enzyme inhibition, research has explored how these derivatives interact with broader metabolic pathways. Studies on 2-amino-3-cyano-4H-chromenes have shown they can inhibit cytochrome P450 family 51 (CYP51) , an essential enzyme in fungal cell membrane biosynthesis, which contributes to their antifungal activity. nih.govmdpi.combohrium.com Molecular docking studies have confirmed favorable binding interactions of these chromenes within the active site of CYP51. nih.govmdpi.com
Table 3: Enzyme Modulation by this compound Derivatives
| Derivative Class | Target Enzyme/Pathway | Biological Relevance | Key Findings |
| Pyranopyrazoles | Topoisomerase II | Cancer | Compound 7b showed higher inhibitory activity (IC50 = 2.07 µM) than doxorubicin (IC50 = 2.56 µM). nih.gov |
| Piperazinylquinoxalines | VEGFR-2 Kinase | Cancer (Angiogenesis) | New derivatives inhibited VEGFR-2 at sub-micromolar concentrations, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov |
| 2-Amino-3-cyano-4H-chromenes | CYP51 | Fungal Infections | Showed better binding energy than fluconazole at the active site of CYP51. nih.govmdpi.com |
| (E)-2-cyano-3-(substituted phenyl)acrylamides | Tyrosinase | Hyperpigmentation | CPA2 derivative exhibited tyrosinase inhibitory activity comparable to kojic acid at 25µM. nih.gov |
| Nicotinonitriles/Quinazolinones | Tyrosine Kinases | Cancer | Demonstrated potent cytotoxic effects by inhibiting key signaling pathways. researchgate.net |
Therapeutic Agent Precursor Development Research
This compound and its parent compound, ethyl cyanoacetate, are recognized as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. smolecule.com Their utility stems from the presence of multiple reactive sites that allow for the construction of complex heterocyclic scaffolds.
These precursors are fundamental in the synthesis of various heterocyclic systems, including:
Pyridines and Pyridones: The reaction of ethyl cyanoacetate with chalcones and an ammonia (B1221849) source is a common method for producing 3-cyano-2-oxopyridine derivatives. researchgate.net
Pyrimidines: Condensation reactions involving ethyl cyanoacetate and thiourea are widely used to create pyrimidine thione and thiouracil derivatives, which serve as scaffolds for further functionalization. ekb.egchemicaljournals.comnih.gov
Chromenes: A three-component reaction of an aldehyde, malononitrile (B47326) (a related cyano-compound), and a phenol derivative is a standard method for synthesizing 2-amino-3-cyano-4H-chromenes. nih.govmdpi.combohrium.comnanobioletters.com
Thiophenes: The Gewald reaction, which uses ethyl cyanoacetate, an aldehyde or ketone, and elemental sulfur, is a key method for synthesizing substituted aminothiophenes, which can be further cyclized into structures like thieno[2,3-d]pyrimidinediones. nih.gov
Quinolines and Isoquinolines: Ethyl 3-cyano-3-methyl-2-oxopropanoate is specifically noted for its application in developing quinoline (B57606) and isoquinoline precursors, which are important structural motifs in many bioactive compounds. smolecule.com
The term "drug precursor" refers to a chemical that is used in the illicit manufacture of narcotic drugs or psychotropic substances. wikipedia.org While this compound is a vital building block for legitimate pharmaceutical research, its status and the regulations surrounding it are determined by national and international bodies that monitor chemicals to prevent their diversion for illegal purposes. wikipedia.orgincb.org The synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and thiophenes, often relies on cyanoacetamide derivatives, which are closely related to and can be derived from ethyl cyanoacetate. ajol.infotubitak.gov.tr The straightforward and efficient synthesis of these diverse heterocyclic systems underscores the foundational role of this compound and its parent compounds in medicinal chemistry and drug discovery. chemprob.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-cyano-2-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via condensation reactions, such as the Knoevenagel reaction, using cyanoacetic acid derivatives and ethyl glyoxylate. Optimization involves adjusting solvent polarity (e.g., anhydrous ethanol for controlled reactivity ), temperature (ambient conditions to prevent side reactions ), and stoichiometric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structural integrity and detect impurities (e.g., ¹H/¹³C NMR for cyano and carbonyl group validation).
- HPLC : Assess purity, especially for intermediates in drug synthesis (e.g., Riociguat precursor applications ).
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (CI-MS used in multicomponent reaction studies ).
- IR Spectroscopy : Identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
Q. In what types of chemical reactions is this compound employed as a building block?
- Methodological Answer : It serves as a versatile precursor in:
- Multicomponent Reactions : Forms heterocyclic scaffolds (e.g., imidazole-thiones via reactions with aldehydes and amines ).
- Pharmaceutical Intermediates : Key in synthesizing Riociguat (a pulmonary hypertension drug) through cyclocondensation and functionalization steps .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for resonance assignment).
- Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- Computational Modeling : Simulate NMR shifts using DFT to match experimental data (e.g., substituent effects on electron-withdrawing groups ).
Q. What strategies enhance the reactivity of this compound in multi-component reactions?
- Methodological Answer : To improve reactivity:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclocondensation .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives ) to increase electrophilicity at the α-carbon.
Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound derivatives?
- Methodological Answer : Substituents modulate reactivity via electronic effects:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance α-carbon electrophilicity, accelerating nucleophilic attacks (e.g., in cyclization reactions ).
- Electron-Donating Groups (EDGs) : Methoxy groups decrease reactivity but improve solubility for biological assays. Systematic studies using Hammett plots can quantify substituent effects.
Q. What computational approaches predict the mechanistic pathways of this compound in heterocyclic synthesis?
- Methodological Answer :
- DFT Calculations : Map energy profiles for key steps (e.g., enolate formation or cyclization barriers).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction trajectories.
- Docking Studies : Predict binding affinities for biologically active derivatives (e.g., enzyme inhibitors ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
